molecular formula C20H16Cl2N2O3S B14696899 N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28857-03-6

N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14696899
CAS No.: 28857-03-6
M. Wt: 435.3 g/mol
InChI Key: LAGMNEWJJIXYGR-UHFFFAOYSA-N
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Description

N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dichloro-oxocyclohexa intermediate: This step involves the chlorination of a suitable cyclohexadienone derivative under controlled conditions.

    Amination reaction: The intermediate is then reacted with an appropriate amine to introduce the amino group.

    Sulfonamide formation: Finally, the compound is treated with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and dichloro-oxocyclohexa compounds.

    4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: is another compound with a complex structure and similar reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

28857-03-6

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

N-[2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H16Cl2N2O3S/c1-13-6-8-16(9-7-13)28(26,27)24-19-5-3-2-4-18(19)23-12-14-10-15(21)11-17(22)20(14)25/h2-12,24-25H,1H3

InChI Key

LAGMNEWJJIXYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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